Enhanced Topological Polar Surface Area (TPSA) Versus Direct C-C Linked Analog (4-(2-Aminopyrimidin-4-yl)benzoic acid)
The carbamoyl bridge in 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid contributes an additional carbonyl oxygen and NH group, increasing the computed TPSA to 122.16 Ų compared to 89.0 Ų for the direct C-C linked analog 4-(2-aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7) . This 33.16 Ų difference (a 37% increase) is substantial enough to shift the compound across a key drug-likeness threshold; compounds with TPSA >120 Ų typically exhibit markedly reduced passive blood-brain barrier permeation and oral absorption, making the target compound less CNS-penetrant and requiring different formulation strategies [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 122.16 Ų |
| Comparator Or Baseline | 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7): TPSA 89.0 Ų |
| Quantified Difference | +33.16 Ų (+37.3% relative increase) |
| Conditions | Computed using standard fragment-based TPSA algorithm (Ertl method) as implemented in ChemSrc and PubChem; equivalent computational methodology applied to both compounds. |
Why This Matters
For CNS-targeted programs, the higher TPSA of the target compound is a differentiating liability; for peripheral or non-oral applications (e.g., topical, intra-articular, or tool compound use in cell-based assays), it offers enhanced aqueous solubility and reduced off-target CNS partitioning, making it a preferred choice when peripheral restriction is desired.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. (Methodological reference for TPSA calculation and its correlation with membrane permeability). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. (Establishes TPSA <90 Ų threshold for CNS penetration, providing context for the target compound's 122.16 Ų value). View Source
